2-[(2-Bromopropanoyl)oxy]octanoic acid
Description
2-[(2-Bromopropanoyl)oxy]octanoic acid is a brominated carboxylic acid ester featuring an octanoic acid backbone substituted with a 2-bromopropanoyloxy group. This compound is characterized by its unique functional groups, including a carbonyl (C=O) stretch at 1745 cm⁻¹, C–H stretching of the CH₃ group (2933 cm⁻¹), C–O stretching (1154 cm⁻¹), and O–H stretching (3338 cm⁻¹) in its IR spectrum . It is synthesized via esterification reactions, as demonstrated in the preparation of poly[2-((2-bromopropanoyl)oxy)ethyl 2-methylbutanoate], where 2-bromopropanoic acid serves as a key intermediate . The bromine atom enhances its reactivity, making it valuable in polymer chemistry and organic synthesis.
Properties
CAS No. |
873437-36-6 |
|---|---|
Molecular Formula |
C11H19BrO4 |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
2-(2-bromopropanoyloxy)octanoic acid |
InChI |
InChI=1S/C11H19BrO4/c1-3-4-5-6-7-9(10(13)14)16-11(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
MZMWDTBBVARORD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)OC(=O)C(C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity and Stability
- Bromine vs. Chlorine Substituents: The bromine in this compound facilitates nucleophilic substitution reactions, whereas chlorine in the coumarin derivative (CAS 840479-48-3) may reduce electrophilicity due to lower leaving-group ability .
- Aliphatic vs. Aromatic Esters: The aliphatic chain in the target compound enhances solubility in non-polar solvents compared to aromatic analogs like the bromophenoxy coumarin derivative .
- Polymerization Potential: The target compound’s ester group enables copolymerization, as seen in its use for synthesizing functional polymers, unlike the coumarin-based derivatives, which are typically used as bioactive scaffolds .
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